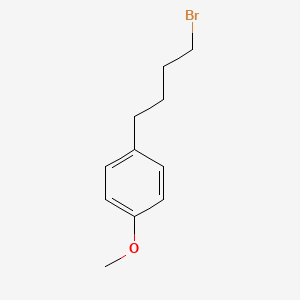
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C10H11BrOS . It is a unique chemical that is not widely studied, and as such, detailed information about it may be limited.
Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene” is characterized by a benzene ring substituted with a bromo group, a cyclopropoxy group, and a methylsulfanyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is unavailable at this time.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene can be achieved through a multi-step process involving the introduction of the bromine, cyclopropyl, and methylsulfanyl groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Cyclopropane", "Methylsulfonyl chloride", "Sodium iodide", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetone", "Chloroform" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and a Lewis acid catalyst such as FeBr3 or AlBr3 to yield 4-bromobenzene.", "Step 2: Cyclopropanation of 4-bromobenzene using cyclopropane and a base such as sodium hydride or sodium borohydride to yield 4-bromo-1-cyclopropylbenzene.", "Step 3: Protection of the bromine group using sodium iodide and acetone to yield 4-iodo-1-cyclopropylbenzene.", "Step 4: Sulfenylation of 4-iodo-1-cyclopropylbenzene using methylsulfonyl chloride and a base such as sodium hydroxide to yield 4-iodo-1-cyclopropoxy-2-(methylsulfanyl)benzene.", "Step 5: Deiodination of 4-iodo-1-cyclopropoxy-2-(methylsulfanyl)benzene using sodium borohydride and methanol to yield 4-cyclopropoxy-2-(methylsulfanyl)benzene.", "Step 6: Bromination of 4-cyclopropoxy-2-(methylsulfanyl)benzene using bromine and a Lewis acid catalyst such as FeBr3 or AlBr3 to yield 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene." ] } | |
Número CAS |
1243466-90-1 |
Nombre del producto |
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene |
Fórmula molecular |
C10H11BrOS |
Peso molecular |
259.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




